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Compound of Interest

Compound Name: 1-Bromohept-2-ene

Cat. No.: B2656419 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-Bromohept-2-ene. Due to the limited availability of published experimental

spectra for this specific molecule, this guide combines available data for the closely related

(E)-1-bromohept-2-ene isomer with predicted spectroscopic values and general principles of

spectroscopic analysis for haloalkenes. This information is intended to serve as a valuable

resource for researchers in the fields of organic synthesis, analytical chemistry, and drug

development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Bromohept-2-ene. It is

important to note that where experimental data for the specific compound is unavailable,

predicted values and data from analogous compounds are provided as a reference.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (-CH₂Br) ~3.9 - 4.1 Doublet of doublets J ≈ 7, 1

H2 (=CH-) ~5.6 - 5.8 Multiplet -

H3 (=CH-) ~5.4 - 5.6 Multiplet -

H4 (-CH₂-) ~2.0 - 2.2 Multiplet -

H5 (-CH₂-) ~1.3 - 1.5 Multiplet -

H6 (-CH₂-) ~1.2 - 1.4 Multiplet -

H7 (-CH₃) ~0.8 - 1.0 Triplet J ≈ 7

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon Chemical Shift (δ, ppm)

C1 (-CH₂Br) ~35 - 40

C2 (=CH-) ~125 - 130

C3 (=CH-) ~130 - 135

C4 (-CH₂-) ~30 - 35

C5 (-CH₂-) ~28 - 32

C6 (-CH₂-) ~20 - 25

C7 (-CH₃) ~10 - 15

Table 3: Infrared (IR) Spectroscopy Data

While a specific experimental spectrum for 1-Bromohept-2-ene is not readily available, a

vapor phase IR spectrum for (E)-1-bromohept-2-ene is noted in the PubChem database.[1]

The expected characteristic absorption bands are listed below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b2656419?utm_src=pdf-body
https://www.benchchem.com/product/b2656419?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/E_-1-Bromohept-2-ene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2656419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Wavenumber (cm⁻¹) Intensity

C-H (alkenyl) 3000 - 3100 Medium

C-H (alkyl) 2850 - 3000 Strong

C=C (alkene) 1640 - 1680 Medium to Weak

C-Br 500 - 600 Strong

Table 4: Mass Spectrometry (MS) Data

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (E)-1-bromohept-2-ene is

available, though the detailed fragmentation data is not provided in the immediate search

results.[1] The expected molecular ion peaks and major fragmentation patterns are outlined

below.

m/z Ion Notes

176/178 [C₇H₁₃Br]⁺

Molecular ion peaks (M⁺,

M⁺+2) due to the presence of

⁷⁹Br and ⁸¹Br isotopes in a

~1:1 ratio.

97 [C₇H₁₃]⁺ Loss of Br radical.

41 [C₃H₅]⁺
Allylic carbocation, a common

fragment for alkenes.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of 1-Bromohept-2-ene (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b2656419?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/E_-1-Bromohept-2-ene
https://www.benchchem.com/product/b2656419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2656419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift

calibration (δ = 0.00 ppm).

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500

MHz for ¹H NMR).

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

that encompasses all proton signals (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the

spectrum to single lines for each unique carbon. A larger number of scans is usually required

due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Bromohept-2-ene, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: An FT-IR spectrometer is used for data acquisition.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample holder, and the spectrum is recorded.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum. The x-axis is typically reported in wavenumbers

(cm⁻¹), and the y-axis as percent transmittance.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 1-Bromohept-2-ene, Gas

Chromatography (GC) is an ideal method for sample introduction, which also serves to
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separate it from any impurities. The sample is injected into the GC, where it is vaporized and

carried through a capillary column by an inert gas.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Impact (EI) is a common ionization method where the sample

molecules are bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-
Bromohept-2-ene.
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Caption: Experimental workflow for the spectroscopic analysis of 1-Bromohept-2-ene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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